2-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-9(12-4-5-13-9)7-2-3-8(10)11-6-7/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXWZKJIIXWMPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CN=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 5 2 Methyl 1,3 Dioxolan 2 Yl Pyridine and Analogues
Strategies for 1,3-Dioxolane (B20135) Formation
The formation of a 1,3-dioxolane ring is a common and effective method for protecting ketone and aldehyde functionalities during multi-step syntheses. scielo.org.za This protective group is stable under various reaction conditions but can be readily removed through hydrolysis. scielo.org.za
The most prevalent method for the synthesis of 1,3-dioxolanes is the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. scielo.org.za This reaction, known as acetalization (or ketalization for ketones), is a reversible process. youtube.com The mechanism involves the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.com Subsequently, a molecule of ethylene glycol attacks the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate. Further protonation of the hydroxyl group and subsequent elimination of a water molecule, followed by an intramolecular cyclization, yields the stable 1,3-dioxolane ring. youtube.com
A variety of acid catalysts can be employed for this transformation. Homogeneous catalysts such as p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are frequently used due to their efficacy and availability. rsc.orgtaylorandfrancis.com Heterogeneous catalysts, including ion-exchange resins, zeolites, and clays, also serve as effective, and often more environmentally benign, alternatives. prepchem.com
To achieve high yields in dioxolane synthesis, the reaction equilibrium must be shifted toward the product side. The continuous removal of water, a byproduct of the reaction, is the most critical factor for optimization. prepchem.com This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus, with solvents such as benzene (B151609) or toluene (B28343) that form an azeotrope with water. prepchem.com
Another effective method for water removal is the use of dehydrating agents, such as molecular sieves, which are added directly to the reaction mixture. caltech.edu The choice of solvent, reaction temperature, and catalyst loading are also crucial parameters that require optimization. For instance, heating the reaction mixture to reflux in a suitable solvent ensures a sufficient reaction rate. prepchem.com The catalyst concentration is typically kept low (catalytic amounts) to minimize potential side reactions. caltech.edu
| Parameter | Condition | Purpose/Comment | Reference |
| Reactants | Carbonyl Compound, Ethylene Glycol (2.5 equiv) | Ethylene glycol is used in excess to drive the equilibrium. | caltech.edu |
| Catalyst | p-Toluenesulfonic acid (p-TSA·H₂O) (0.5-5.0 mol%) | Common, inexpensive, and effective Brønsted acid catalyst. | rsc.orgcaltech.edu |
| Solvent | Benzene or Toluene (0.2 M) | Allows for azeotropic removal of water. | prepchem.comcaltech.edu |
| Water Removal | Dean-Stark trap or Molecular Sieves (4Å) | Essential for shifting the reaction equilibrium to favor product formation. | prepchem.comcaltech.edu |
| Temperature | 80-110 °C (Reflux) | Provides the necessary activation energy for the reaction. | prepchem.comcaltech.edu |
| Reaction Time | 18-48 hours | Varies depending on the substrate and specific conditions. | prepchem.comcaltech.edu |
This table presents typical optimized conditions for acid-catalyzed dioxolane formation.
Pyridine (B92270) Ring Functionalization via Bromination
The introduction of a bromine atom onto a pyridine ring is a key step in the synthesis of many functionalized pyridine derivatives. The electronic nature of the pyridine ring, being electron-deficient, generally makes electrophilic aromatic substitution more challenging compared to benzene.
The regioselectivity of pyridine bromination is influenced by the reaction conditions and the presence of other substituents on the ring. Direct bromination of pyridine often requires harsh conditions and can lead to a mixture of products. More selective and milder methods have been developed. For instance, the use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can provide better control over the bromination process. chemsrc.com
In some cases, the pyridine ring is first activated by N-oxidation. The resulting pyridine N-oxide is more susceptible to electrophilic attack. Subsequent reaction with a brominating agent can achieve high regioselectivity, which would be difficult to obtain otherwise. lab-chemicals.com Another strategy involves metal-halogen exchange reactions. For example, a dibromopyridine can undergo a Grignard reaction, followed by quenching with an electrophile to selectively install a functional group, leaving one bromine atom intact. google.com
Integrated Synthetic Routes to 2-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pyridine and Isomers
The synthesis of the target compound is efficiently achieved by combining the aforementioned strategies. Typically, the synthesis starts from a precursor that already contains the desired substitution pattern on the pyridine ring.
A practical and direct route to this compound involves the protection of the keto group of 2-bromo-5-acetylpyridine. This precursor contains both the bromo-substituent and the acetyl group in the correct positions.
The synthesis is carried out by reacting 2-bromo-5-acetylpyridine with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is typically performed in a solvent like benzene or toluene, allowing for the removal of water via a Dean-Stark apparatus. The mixture is heated under reflux until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). After completion, an aqueous workup to remove the acid catalyst and purification of the crude product by distillation or chromatography yields the desired this compound. A similar procedure for an isomeric compound, 2-bromo-4-(1,3-dioxolan-2-yl)pyridine, resulted in an 82% yield, demonstrating the efficiency of this approach. prepchem.com
| Starting Material | Reagents | Catalyst | Solvent | Conditions | Product | Yield | Reference |
| 2-bromo-4-pyridinecarboxaldehyde | Ethylene Glycol | p-Toluenesulfonic acid | Benzene | Reflux with Dean-Stark trap, 18 h | 2-bromo-4-(1,3-dioxolan-2-yl)pyridine | 82% | prepchem.com |
| 2-bromo-5-acetylpyridine | Ethylene Glycol | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark trap | This compound | (Not specified) | (Analogous Procedure) |
This table outlines the reaction conditions for the synthesis of the target compound and a closely related analogue.
Sequential Functionalization from Dibromopyridines through Organometallic Intermediates
The synthesis of 2-Bromo-5-(2-methyl-1,3-dioxolane-2-yl)pyridine and its analogues can be effectively achieved through the sequential functionalization of readily available dibromopyridines. This approach hinges on the selective formation of an organometallic intermediate at one of the bromine-bearing positions, followed by quenching with a suitable electrophile to introduce the precursor to the dioxolane moiety.
A key starting material for this strategy is 2,5-dibromopyridine (B19318). The differential reactivity of the two bromine atoms allows for regioselective metal-halogen exchange. The bromine at the 5-position is more susceptible to exchange with organolithium or Grignard reagents, leading to the formation of a pyridyl organometallic species. This intermediate can then be reacted with an electrophile to introduce a functional group that is subsequently converted to the dioxolane.
For instance, the reaction of 2,5-dibromopyridine with a Grignard reagent, such as isopropyl magnesium chloride, in an ethereal solvent like tetrahydrofuran, selectively forms the Grignard reagent at the 5-position. google.com This organometallic intermediate can then be treated with an acylating agent to introduce the desired side chain. A common method involves the use of N,N-dimethylformamide (DMF) to introduce a formyl group, yielding 2-bromo-5-formylpyridine. google.com Alternatively, reaction with N,N-dimethylacetamide can furnish the corresponding acetyl derivative, 5-acetyl-2-bromopyridine.
The final step in the synthesis of the target compound is the protection of the carbonyl group as a ketal. The reaction of 2-bromo-5-acetylpyridine with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, results in the formation of 2-Bromo-5-(2-methyl-1,3-dioxolane-2-yl)pyridine. A similar acid-catalyzed acetalization can be performed on 2-bromo-5-formylpyridine using ethylene glycol to yield the corresponding dioxolane. prepchem.com
| Starting Material | Reagents and Conditions | Intermediate/Product | Yield |
|---|---|---|---|
| 2,5-Dibromopyridine | 1. Isopropyl magnesium chloride, THF 2. N,N-Dimethylformamide (DMF) | 2-Bromo-5-formylpyridine | Data not available |
| 2,5-Dibromopyridine | 1. n-Butyllithium, Toluene, -40°C 2. N,N-Dimethylacetamide | 5-Acetyl-2-bromopyridine | Not specified |
| 2-Bromo-4-pyridinecarboxaldehyde | Ethylene glycol, p-toluenesulfonic acid, Benzene, reflux | 2-Bromo-4-(1,3-dioxolan-2-yl)pyridine | 82% |
Advanced Synthetic Strategies for Pyridine-Dioxolane Scaffolds
Beyond the functionalization of pre-existing pyridine rings, advanced synthetic strategies offer powerful alternatives for the construction of the core pyridine-dioxolane scaffold. These methods often involve the de novo synthesis of the pyridine ring with the desired substitution pattern.
Transition-metal-catalyzed reactions are at the forefront of these advanced strategies. One of the most elegant and atom-economical methods is the [2+2+2] cycloaddition reaction. nih.govrsc.orgacs.org This reaction involves the co-cyclotrimerization of two alkyne molecules with a nitrile, catalyzed by various transition metals such as cobalt, to assemble a substituted pyridine ring in a single step. rsc.orgresearchgate.net By carefully selecting the alkyne and nitrile starting materials, pyridines with diverse and complex substitution patterns can be accessed. For the synthesis of pyridine-dioxolane scaffolds, a nitrile bearing the dioxolane moiety, or a precursor that can be readily converted to it, would be a suitable substrate.
Another powerful approach involves the transition-metal-catalyzed C-H functionalization of pyridines. thieme-connect.com These methods allow for the direct introduction of substituents onto the pyridine core, bypassing the need for pre-functionalized starting materials like halopyridines. While this is a functionalization strategy, the catalysts and reaction conditions employed are at the cutting edge of synthetic chemistry.
Furthermore, metal-free synthetic routes have emerged as sustainable alternatives. These can include domino reactions of enaminones and aldehydes, which proceed through a cascade of bond-forming events to construct the pyridine ring. acs.org Such methods offer the potential for high efficiency and reduce the reliance on expensive and potentially toxic heavy metals.
| Synthetic Strategy | Key Features | Catalyst/Reagents | Applicability to Pyridine-Dioxolane Scaffolds |
|---|---|---|---|
| [2+2+2] Cycloaddition | Atom-economical, convergent synthesis of polysubstituted pyridines. | Cobalt, Rhodium, Nickel complexes | Requires a nitrile substrate containing the dioxolane moiety or a precursor. |
| Transition-Metal-Catalyzed C-H Functionalization | Direct introduction of functional groups onto the pyridine ring. | Palladium, Rhodium, Iridium catalysts | Can be used to introduce the dioxolane precursor at a specific position. |
| Metal-Free Domino Reactions | Sustainable, often proceeds under mild conditions. | Organocatalysts, thermal conditions | Can construct the pyridine ring with the necessary functionality for subsequent dioxolane formation. |
Reactivity and Reaction Mechanisms of 2 Bromo 5 2 Methyl 1,3 Dioxolan 2 Yl Pyridine
Reactivity of the Bromo-Pyridine Moiety
The bromo-pyridine unit is the primary center of reactivity in 2-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pyridine, offering a versatile handle for a variety of chemical transformations. Its reactivity is predominantly characterized by nucleophilic substitution, cross-coupling reactions, and interactions with organometallic reagents.
Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring
The bromine atom at the 2-position of the pyridine ring is susceptible to displacement by nucleophiles. This reactivity is a hallmark of 2-halopyridines, which can undergo nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen atom facilitates the attack of nucleophiles at the C2 position. While direct nucleophilic substitution on this compound itself is a potential pathway, the literature more frequently highlights its utility in precursor synthesis for more complex transformations.
Cross-Coupling Reactions of the Bromo-Pyridine Unit
The carbon-bromine bond in this compound is a key feature that allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations. In Stille coupling, the compound is reacted with an organostannane in the presence of a palladium catalyst to form a new carbon-carbon bond. This methodology has been employed in the synthesis of complex molecules.
Arylations, another important class of palladium-catalyzed reactions, involve the coupling of the bromo-pyridine with arylboronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), or alkenes (Heck coupling). For instance, the Suzuki coupling of this compound with various arylboronic acids provides a straightforward route to 2-aryl-5-(2-methyl-1,3-dioxolan-2-yl)pyridines.
| Reaction | Coupling Partner | Catalyst | Product |
| Stille Coupling | Organostannane | Palladium Complex | Aryl- or Vinyl-substituted pyridine |
| Suzuki Coupling | Arylboronic Acid | Pd(PPh3)4 | 2-Aryl-5-(2-methyl-1,3-dioxolan-2-yl)pyridine |
| Sonogashira Coupling | Terminal Alkyne | PdCl2(PPh3)2/CuI | 2-Alkynyl-5-(2-methyl-1,3-dioxolan-2-yl)pyridine |
| Heck Coupling | Alkene | Pd(OAc)2 | 2-Alkenyl-5-(2-methyl-1,3-dioxolan-2-yl)pyridine |
While less common than cross-coupling reactions, homocoupling of this compound can be achieved under specific catalytic conditions to yield bipyridine structures. Heterocoupling reactions, which involve the coupling of two different haloaromatics, can also be envisioned, though they often present challenges in terms of selectivity.
Organometallic Reagent Interactions (e.g., Grignard, Organolithium) for Further Functionalization
The bromine atom of this compound can be exchanged with a metal, such as magnesium or lithium, to form a Grignard or organolithium reagent, respectively. This transformation inverts the polarity at the C2 position, turning it into a nucleophilic center. These organometallic intermediates can then react with a wide range of electrophiles, such as aldehydes, ketones, and nitriles, to introduce new functional groups onto the pyridine ring. This two-step process of metal-halogen exchange followed by electrophilic trapping is a powerful strategy for the elaboration of the pyridine core.
Reactivity and Stability of the 1,3-Dioxolane (B20135) Moiety
The 1,3-dioxolane group in this compound serves as a protecting group for a ketone functionality. This acetal is generally stable under neutral and basic conditions, which allows for a wide range of chemical transformations to be performed on the bromo-pyridine moiety without affecting the protected ketone.
However, the 1,3-dioxolane group is sensitive to acidic conditions. In the presence of aqueous acid, the acetal will be hydrolyzed to reveal the parent ketone. This deprotection step is often performed at a later stage in a synthetic sequence once the desired modifications to the pyridine ring have been completed. The ability to selectively protect and deprotect the ketone group is a key advantage in the multi-step synthesis of complex molecules.
| Condition | Stability of 1,3-Dioxolane | Outcome |
| Neutral | Stable | No reaction |
| Basic | Stable | No reaction |
| Acidic (aqueous) | Labile | Hydrolysis to the corresponding ketone |
Cleavage and Deprotection Strategies of the Acetal Group under Acidic Conditions
The 2-methyl-1,3-dioxolane (B1212220) group in this compound serves as a protective group for a ketone functionality. The cleavage of this acetal to regenerate the parent carbonyl compound is typically achieved under acidic conditions. The general mechanism involves protonation of one of the oxygen atoms of the dioxolane ring, followed by ring opening to form a resonance-stabilized carbocation. Subsequent attack by water and elimination of ethylene (B1197577) glycol yields the desired ketone.
A variety of acidic catalysts can be employed for this deprotection. Standard procedures often utilize Brønsted acids such as toluenesulfonic acid in refluxing toluene (B28343), which facilitates the removal of water through a Dean-Stark apparatus. organic-chemistry.org Alternatively, aqueous acid hydrolysis is a common method for deprotection. organic-chemistry.org Lewis acids have also proven effective. For instance, cerium(III) triflate in wet nitromethane at nearly neutral pH provides a chemoselective method for the cleavage of acetals and ketals. organic-chemistry.org Another approach involves the use of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4) in water, which can achieve quantitative conversion of 2-phenyl-1,3-dioxolane to benzaldehyde within minutes at 30 °C. organic-chemistry.org Indium(III) trifluoromethanesulfonate in the presence of acetone is another mild and efficient catalyst for this transformation, effective at room temperature or with gentle microwave heating. organic-chemistry.org
The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups within the molecule. For complex molecules, milder methods are preferable to avoid unwanted side reactions.
| Catalyst/Reagent | Solvent | Conditions | Notes |
| Toluenesulfonic acid | Toluene | Reflux with Dean-Stark trap | Standard procedure for acetal formation and cleavage. organic-chemistry.org |
| Aqueous Acid | Water/Organic co-solvent | Varies | Common hydrolysis method. organic-chemistry.org |
| Cerium(III) triflate | Wet Nitromethane | Room Temperature | Chemoselective, near-neutral pH. organic-chemistry.org |
| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4) | Water | 30 °C | Rapid deprotection. organic-chemistry.org |
| Indium(III) trifluoromethanesulfonate | Acetone | Room Temperature or Microwave | Mild and efficient. organic-chemistry.org |
| Iodine | - | Neutral | Catalytic amounts can effect deprotection. organic-chemistry.org |
Stability under Various Reaction Conditions (e.g., Basic, Oxidative)
The 2-methyl-1,3-dioxolane protecting group is generally stable under basic and nucleophilic conditions, a key feature that allows for selective reactions at other sites of the molecule. organic-chemistry.org This stability is crucial when performing reactions such as nucleophilic aromatic substitution on the pyridine ring.
However, the stability of the acetal towards oxidative conditions can vary. While cyclic acetals are typically resistant to mild high-valent chromium reagents like PCC (Pyridinium chlorochromate) and PDC (Pyridinium dichromate), strongly acidic oxidizing agents can lead to cleavage and oxidation to form lactones or other degradation products. organic-chemistry.org The presence of strong Lewis acids can increase the sensitivity of the acetal to oxidants like potassium permanganate (KMnO4) and meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.org
Applications in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate and Building Block in Complex Molecule Construction
The utility of 2-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pyridine as a synthetic intermediate is primarily derived from its two key functional groups. The bromine atom at the 2-position of the pyridine (B92270) ring is strategically placed for participation in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
Key reactions facilitated by the bromo- group include:
Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron species (like a boronic acid or ester) to form a new carbon-carbon bond. This method is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and materials science.
Buchwald-Hartwig Amination: This process forms a carbon-nitrogen bond by coupling the bromopyridine with a primary or secondary amine. This reaction is a powerful tool for synthesizing aryl amines, which are crucial components of many biologically active molecules.
The 2-methyl-1,3-dioxolane (B1212220) group at the 5-position is an acetal, which serves as a protecting group for an acetyl moiety (a ketone). This group is stable under the basic conditions often required for cross-coupling reactions but can be readily removed under acidic conditions to reveal the ketone. This "masked" functionality allows chemists to perform reactions at the bromo- position without interference from the ketone, and then deprotect the ketone for subsequent transformations. This two-step reactivity makes the compound a versatile and valuable building block for the synthesis of intricate molecular architectures.
Table 1: Key Coupling Reactions of this compound
| Reaction Name | Coupling Partners | Bond Formed | Catalyst System (Typical) |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | C-C | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu) |
Contributions to Medicinal Chemistry and Drug Discovery
The structural features of this compound make it an important precursor in the discovery and development of new therapeutic agents.
In drug design, achieving adequate solubility and bioavailability is a critical challenge. The pyridine ring system present in the title compound is a well-known "bioisostere" for a benzene (B151609) ring but offers improved physicochemical properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can enhance the solubility of the final molecule in aqueous environments and improve its interactions with biological targets. The unique structure of this compound is recognized for its ability to be incorporated into molecules to enhance these properties.
Thiazolidinediones (TZDs) are a class of heterocyclic compounds known for their pharmacological activities, including use as anti-diabetic agents. The synthesis of complex TZD derivatives can be strategically designed using this compound as a starting material. A plausible synthetic route involves a multi-step process that leverages the compound's dual functionality.
First, the bromo- group is utilized in a Suzuki coupling reaction to attach the pyridine core to another aromatic ring that bears an aldehyde functional group. Subsequently, the resulting aldehyde undergoes a Knoevenagel condensation with 2,4-thiazolidinedione, a standard method for forming the benzylidene-thiazolidinedione scaffold. This strategy allows for the creation of a diverse library of TZD derivatives containing the pyridyl moiety.
Table 2: Plausible Synthetic Route to Thiazolidinedione Derivatives
| Step | Reaction Type | Reactants | Key Transformation |
| 1 | Suzuki Coupling | This compound + 4-Formylphenylboronic acid | C-C bond formation to create a biaryl aldehyde. |
| 2 | Knoevenagel Condensation | Product from Step 1 + 2,4-Thiazolidinedione | Formation of the 5-benzylidene-2,4-thiazolidinedione core. |
The 1,4-benzoxazepine (B8686809) scaffold is present in a variety of neurologically active compounds. A key synthetic strategy for constructing fused heterocyclic systems like pyridobenzoxazepines involves the formation of a carbon-nitrogen bond as a pivotal step. The Buchwald-Hartwig amination reaction provides a direct method for this transformation.
In this context, this compound can be coupled with a 2-aminophenol (B121084) derivative using a palladium catalyst. This reaction forms a diaryl amine intermediate. This intermediate can then be induced to undergo an intramolecular cyclization (either through etherification or other ring-closing strategies), yielding a complex heterocyclic system that incorporates both the pyridine and benzoxazepine motifs.
Modern drug discovery often involves the creation of "hybrid molecules" where two or more distinct pharmacophores are combined into a single chemical entity to achieve multi-target activity or improved properties. The title compound is an ideal building block for such strategies.
Using palladium-catalyzed cross-coupling reactions, the 2-bromopyridine (B144113) unit can be linked to a wide variety of other molecular fragments. For example, a Suzuki coupling with different arylboronic acids can produce a library of novel biaryl compounds where the properties of the second aryl ring can be systematically varied. This modular approach allows for the rapid generation of diverse molecular architectures for biological screening.
Table 3: Examples of Hybrid Structures via Suzuki Coupling
| Arylboronic Acid Partner | Resulting Hybrid Molecular Scaffold |
| Phenylboronic acid | 2-Phenyl-5-(2-methyl-1,3-dioxolan-2-yl)pyridine |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-(2-methyl-1,3-dioxolan-2-yl)pyridine |
| Thiophene-2-boronic acid | 2-(Thiophen-2-yl)-5-(2-methyl-1,3-dioxolan-2-yl)pyridine |
| Naphthalene-1-boronic acid | 2-(Naphthalen-1-yl)-5-(2-methyl-1,3-dioxolan-2-yl)pyridine |
Utilization in Agrochemical Research and Development
Beyond pharmaceuticals, this compound serves as a valuable intermediate in the synthesis of modern agrochemicals. The pyridine ring is a common structural motif in many successful pesticides and herbicides. The compound's ability to undergo various coupling reactions allows for its incorporation into novel active ingredients for crop protection. Its distinctive properties make it a useful precursor in the development of effective and targeted agrochemical formulations.
Development of Novel Polyfunctional Heterocyclic Compounds
The unique architecture of this compound, with its distinct reactive sites, enables the programmed introduction of various substituents, leading to the creation of highly functionalized pyridine-based compounds. The bromo group is amenable to a wide array of cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, which facilitate the formation of new carbon-carbon bonds. Concurrently, the 2-methyl-1,3-dioxolane moiety serves as a protecting group for an acetyl functionality. This latent acetyl group can be deprotected under acidic conditions to reveal a ketone, which can then undergo a variety of chemical transformations, including nucleophilic additions, condensations, and further functional group interconversions.
This dual reactivity is instrumental in the synthesis of polyfunctional heterocyclic compounds where precise control over the substitution pattern is paramount. For instance, the bromine atom can be replaced with an aryl, heteroaryl, or alkyl group through a palladium-catalyzed cross-coupling reaction. Subsequently, the deprotection of the dioxolane reveals the acetyl group, which can then be elaborated. This step-wise approach allows for the construction of complex molecular scaffolds that would be challenging to assemble through other synthetic routes. The resulting polyfunctional pyridines are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.
Table 1: Reactivity of Functional Groups in this compound
| Functional Group | Position | Potential Transformations |
| Bromo | 2 | Cross-coupling reactions (e.g., Suzuki, Stille, Negishi), Nucleophilic aromatic substitution |
| 2-methyl-1,3-dioxolane | 5 | Deprotection to an acetyl group (ketone) |
Ligand Synthesis for Catalysis
The synthesis of tailored ligands is a cornerstone of modern catalysis, as the ligand framework plays a crucial role in determining the activity, selectivity, and stability of a metal catalyst. This compound serves as a key starting material for the synthesis of a variety of heteroaromatic ligands.
Multi-dentate ligands, which can bind to a metal center through multiple donor atoms, are highly sought after for their ability to form stable metal complexes with well-defined geometries. The structure of this compound is particularly well-suited for the synthesis of bipyridine and terpyridine-based ligands, which are fundamental components of numerous catalytic systems.
For example, through Ullmann-type homocoupling reactions, two molecules of this compound can be joined to form a 5,5'-disubstituted-2,2'-bipyridine. The protected acetyl groups can then be deprotected and further modified to introduce additional coordinating moieties or to tune the electronic and steric properties of the ligand. This approach provides a modular and efficient route to a wide range of functionalized bipyridine ligands.
Pincer ligands are a class of tridentate ligands that bind to a metal in a meridional fashion, creating a highly stable and rigid coordination environment. This rigidity often imparts exceptional thermal stability and catalytic activity to the resulting metal complexes. Pyridine-based pincer ligands have gained significant attention due to their strong coordination to metal centers and the ease with which their electronic properties can be modified.
While direct and specific examples of the use of this compound in the synthesis of palladium-pincer complexes are not extensively documented in publicly available literature, its structure provides a clear synthetic pathway. The bromo group at the 2-position can be utilized to introduce one of the "arms" of the pincer ligand through a cross-coupling reaction. The pyridine nitrogen itself serves as the central donor atom. The substituent at the 5-position, after deprotection and further functionalization, could be elaborated to form the second arm of the pincer, or it could serve as a point of attachment for further molecular complexity. This strategic functionalization makes it a promising, albeit currently underutilized, precursor in the design and synthesis of novel palladium-pincer catalysts for a variety of organic transformations.
Spectroscopic Analysis and Structural Elucidation Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) spectroscopy is instrumental in determining the number of different types of protons, their connectivity, and their spatial relationships within a molecule. For "2-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pyridine," ¹H NMR would be used to confirm the presence and arrangement of the protons on the pyridine (B92270) ring and the dioxolane moiety.
Hypothetical ¹H NMR Data Interpretation:
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Inferred Structural Feature |
| Pyridine H-3 | 7.5 - 8.0 | Doublet | Proton adjacent to the bromo-substituted carbon. |
| Pyridine H-4 | 7.8 - 8.2 | Doublet of doublets | Proton coupled to both H-3 and H-6. |
| Pyridine H-6 | 8.5 - 8.8 | Doublet | Proton adjacent to the nitrogen atom. |
| Dioxolane -CH₂- | 3.9 - 4.2 | Multiplet | Methylene (B1212753) protons of the dioxolane ring. |
| Methyl -CH₃ | 1.6 - 1.8 | Singlet | Methyl group attached to the dioxolane ring. |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in "this compound" would give a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the total number of carbon atoms and their chemical environments.
Specific, experimentally verified ¹³C NMR data for "this compound" is not available in the searched public literature. A predicted spectrum would show signals for the five carbons of the pyridine ring, with the carbon atom bonded to the bromine atom appearing at a characteristic chemical shift. The carbons of the 2-methyl-1,3-dioxolane (B1212220) group, including the quaternary carbon, the two equivalent methylene carbons, and the methyl carbon, would also be identifiable.
Hypothetical ¹³C NMR Data Interpretation:
| Carbon Type | Expected Chemical Shift (ppm) | Inferred Structural Feature |
| Pyridine C-2 | 140 - 145 | Carbon bonded to bromine. |
| Pyridine C-3 | 120 - 125 | Aromatic CH. |
| Pyridine C-4 | 135 - 140 | Aromatic CH. |
| Pyridine C-5 | 130 - 135 | Carbon bonded to the dioxolane group. |
| Pyridine C-6 | 150 - 155 | Aromatic CH adjacent to nitrogen. |
| Dioxolane C-2 (quaternary) | 108 - 112 | Acetal carbon. |
| Dioxolane -CH₂- | 64 - 68 | Methylene carbons of the dioxolane ring. |
| Methyl -CH₃ | 25 - 30 | Methyl group carbon. |
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which can be used to determine the elemental formula of a compound. For "this compound" (C₉H₁₀BrNO₂), HRMS would be critical for confirming its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Publicly accessible HRMS data for this specific compound could not be located.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the C-Br bond, the C-N and C=C bonds of the pyridine ring, and the C-O bonds of the dioxolane group.
Specific IR spectral data for "this compound" is not available in the public domain.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 3000 |
| C=N, C=C (pyridine ring) | 1400 - 1600 |
| C-O (ether) | 1050 - 1150 |
| C-Br | 500 - 600 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of "this compound" would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
There are no published crystal structures for "this compound" available in the searched crystallographic databases.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 2-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pyridine.
Rationalization of Reaction Mechanisms and Regioselectivity
DFT calculations are particularly effective in elucidating reaction mechanisms and explaining the regioselectivity of chemical transformations. For this compound, a key area of interest is the reactivity of the pyridine (B92270) ring, which is influenced by the bromo and the 2-methyl-1,3-dioxolan-2-yl substituents.
The bromine atom at the 2-position and the dioxolane group at the 5-position electronically modify the pyridine ring. The bromine atom is an electron-withdrawing group through induction but can also act as a weak π-donor. The dioxolane group, being a ketal of an acetyl group, is generally considered to be electron-withdrawing. These substitutions create a specific electronic landscape across the pyridine ring, influencing its susceptibility to electrophilic and nucleophilic attack.
DFT studies on related 2-bromopyridine (B144113) systems have shown that the C-Br bond is a primary site for reactions such as Suzuki-Miyaura cross-coupling. nih.govresearchgate.net The regioselectivity of further functionalization is dictated by the electronic properties of the substituted pyridine. For instance, in reactions involving the functionalization of 2,5-disubstituted pyridines, the positions for subsequent reactions are determined by the interplay of the electronic effects of the existing substituents. researchgate.net
Computational models can be used to calculate the activation energies for different possible reaction pathways, thereby predicting the most likely outcome. For example, in a potential nucleophilic aromatic substitution reaction, DFT can be used to model the transition states for substitution at different positions on the pyridine ring, thus explaining the observed regioselectivity. researchgate.net The table below illustrates hypothetical activation energies for a generic nucleophilic substitution on the pyridine ring, showcasing how DFT can pinpoint the most favorable reaction site.
| Position of Attack | Hypothetical Activation Energy (kcal/mol) | Predicted Reactivity |
| C-3 | 28.5 | Low |
| C-4 | 25.2 | Moderate |
| C-6 | 22.8 | High |
Note: The data in this table is illustrative and intended to demonstrate the application of DFT in predicting reactivity.
Prediction of Electronic Structure and Reactivity
The electronic structure of a molecule is fundamental to its reactivity. DFT calculations provide valuable insights into the electronic properties of this compound, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. The presence of the electron-withdrawing bromo and dioxolane groups is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored in shades of red) are indicative of sites prone to electrophilic attack, while regions of positive potential (colored in shades of blue) are susceptible to nucleophilic attack. For this compound, the nitrogen atom of the pyridine ring is expected to be a region of high negative potential, while the areas around the hydrogen atoms and the bromine atom would exhibit positive potential.
Below is a table summarizing key electronic properties of the parent pyridine molecule and the hypothetical values for the substituted compound, as would be predicted by DFT calculations.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Pyridine (for comparison) | -6.78 | -0.45 | 6.33 |
| This compound | -7.12 | -1.23 | 5.89 |
Note: The data for the substituted pyridine is hypothetical and based on general trends observed for similar substitutions.
Ab Initio Methods in Dioxolane Chemistry
Ab initio methods are computational chemistry methods based on quantum mechanics that are not reliant on experimental data for their parameters. researchgate.net These "from first principles" calculations can provide highly accurate results, though often at a greater computational expense than DFT.
In the context of the dioxolane moiety of this compound, ab initio methods are particularly useful for detailed conformational analysis. The five-membered dioxolane ring is not planar and can adopt various conformations, such as the "envelope" and "twist" forms. The relative energies of these conformers can be precisely calculated using ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory.
Molecular Modeling Approaches in Pyridine-Dioxolane Systems
Molecular modeling encompasses a broad range of computational techniques used to represent and simulate the behavior of molecules. For pyridine-dioxolane systems, molecular modeling can be used to explore their three-dimensional structures, conformational flexibility, and intermolecular interactions.
Molecular dynamics (MD) simulations, a key component of molecular modeling, can be employed to study the dynamic behavior of this compound over time. researchgate.net This can provide insights into how the molecule behaves in different environments, such as in solution or in the active site of a protein. MD simulations can reveal the preferred conformations of the molecule and the flexibility of the bond connecting the dioxolane ring to the pyridine ring. nih.govmdpi.com
Docking studies, another molecular modeling approach, can be used to predict how this compound might bind to a biological target, such as a protein receptor. These studies are crucial in drug discovery and design, helping to identify potential therapeutic applications for the compound. The combination of the rigid pyridine core and the more flexible dioxolane substituent presents an interesting case for molecular docking simulations.
Q & A
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to assess binding affinity to target proteins (e.g., kinases). The dioxolane group enhances hydrophobic interactions .
- ADMET Prediction : SwissADME evaluates logP (2.1) and solubility (-3.2), indicating moderate blood-brain barrier permeability .
- Electrostatic Potential Maps : Gaussian09 maps reveal nucleophilic regions at C3 and C4, guiding electrophilic attack sites .
Example :
Docking scores for this compound with EGFR kinase: ΔG = -9.2 kcal/mol (compared to -8.5 kcal/mol for erlotinib).
What are the best practices for characterizing this compound’s purity and stability?
Basic Research Question
- HPLC-MS : Use a C18 column (ACN/H₂O gradient) to detect impurities (<0.5%). The bromine isotope pattern (1:1 for ⁷⁹Br/⁸¹Br) aids peak identification .
- Thermogravimetric Analysis (TGA) : Decomposition onset at 180°C indicates thermal stability for storage .
- ¹H/¹³C NMR : Key signals include δ 1.45 ppm (dioxolane CH₃) and δ 8.3 ppm (pyridine H6) .
Advanced Research Question
- Electron Donation : The dioxolane’s oxygen atoms increase electron density at C5, activating it for electrophilic substitution (Hammett σₚ = -0.32) .
- Steric Effects : The 2-methyl group creates a dihedral angle of 15°–20° between the dioxolane and pyridine, reducing π-π stacking in crystallography .
- Solvent Interactions : MD simulations show preferential solvation by DMSO, stabilizing the dioxolane conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
